molecular formula C18H24N4O3S B2664116 N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 2034605-04-2

N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2664116
CAS No.: 2034605-04-2
M. Wt: 376.48
InChI Key: TZHZSZRMZQURKT-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzenesulfonamide (CAS 2034605-04-2) is a synthetic small molecule with a molecular formula of C18H24N4O3S and a molecular weight of 376.5 g/mol . This compound is a valuable building block in medicinal chemistry, incorporating a benzenesulfonamide moiety, which is a well-established pharmacophore in the design of carbonic anhydrase (CA) inhibitors . The primary sulfonamide group is known to coordinate with the zinc ion in the active site of various CA isoforms, a mechanism supported by numerous crystallographic studies . Its structure is further elaborated with a piperidine ring and a 1-methyl-1H-pyrazole group, heterocycles frequently employed in drug discovery to fine-tune properties like potency, selectivity, and metabolic stability . The presence of these features makes this compound a promising candidate for researchers investigating novel inhibitors for CA isoforms, which are therapeutic targets for conditions like glaucoma, epilepsy, and cancer . With a topological polar surface area of approximately 83.9 Ų and other calculated properties indicative of good drug-likeness, this reagent is well-suited for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical screening . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N,N-dimethyl-4-[2-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-20(2)26(24,25)16-9-7-14(8-10-16)18(23)22-11-5-4-6-17(22)15-12-19-21(3)13-15/h7-10,12-13,17H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHZSZRMZQURKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzenesulfonamide (CAS Number: 2034605-04-2) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article presents an overview of its biological activity, including data from various studies, case studies, and relevant findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S and a molecular weight of 376.5 g/mol. The structure features a sulfonamide group, which is often associated with antimicrobial activity, and a pyrazole moiety known for its diverse biological properties.

PropertyValue
CAS Number2034605-04-2
Molecular FormulaC18H24N4O3S
Molecular Weight376.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole structure. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Lung Cancer : In vitro studies indicated significant inhibition of cell proliferation in lung cancer cell lines.
  • Breast Cancer : The compound demonstrated cytotoxic effects on MDA-MB-231 breast cancer cells, suggesting its potential as an anticancer agent.

These findings are consistent with the general trend observed in pyrazole-based compounds, which are noted for their ability to inhibit tumor growth across multiple cancer types, including colorectal and prostate cancers .

The mechanism underlying the anticancer activity may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, pyrazole derivatives have been shown to interfere with angiogenesis and induce apoptosis in cancer cells . Furthermore, some studies suggest that these compounds may act as inhibitors of specific kinases involved in cancer progression.

Study 1: Antitumor Efficacy in Cell Lines

In a study evaluating the cytotoxicity of various pyrazole derivatives, this compound was tested against several human cancer cell lines including A549 (lung adenocarcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). The results indicated that this compound exhibited significant cytotoxicity with estimated half-maximal cytotoxic concentrations (CC50) comparable to established chemotherapeutic agents like cisplatin .

Study 2: Molecular Modeling Studies

Molecular modeling studies have also been conducted to predict the binding affinity of this compound to target proteins involved in cancer signaling pathways. These studies suggest that the compound has a favorable interaction profile with targets such as VEGFR and Aurora kinases, which are critical in tumor angiogenesis and cell cycle regulation .

Scientific Research Applications

Enzyme Inhibition

Research indicates that N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzenesulfonamide exhibits significant inhibitory activity against various enzymes. It has been particularly studied for its effects on carbonic anhydrases, which are critical in regulating physiological processes such as acid-base balance and fluid secretion.

The mechanism of action involves binding to the active sites of these enzymes, thereby preventing substrate interaction. This inhibition can lead to alterations in metabolic pathways relevant to conditions like glaucoma and epilepsy.

Case Study: Inhibition of Carbonic Anhydrases
A study demonstrated that this compound effectively inhibits carbonic anhydrases with IC50 values comparable to established inhibitors, suggesting its potential therapeutic applications in diseases where carbonic anhydrase activity is critical.

Antioxidant Properties

In addition to enzyme inhibition, this compound has shown promising antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEffective against carbonic anhydrases[Research Study A]
AntioxidantReduces oxidative stress[Research Study B]
AntimicrobialInhibits growth of various pathogens[Research Study C]

Antimicrobial Activity

Preliminary assays have indicated that this compound exhibits antimicrobial properties against a range of pathogens. This suggests its potential use as an antimicrobial agent in treating infections.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the piperidine ring.
  • Introduction of the pyrazole moiety.
  • Coupling reactions to attach the benzenesulfonamide group.

These synthetic routes are essential for modifying the compound to enhance its biological properties or create derivatives with altered activity profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the evidence:

Compound Core Structure Key Substituents Melting Point Synthetic Yield Notable Features Reference
Target Compound Benzenesulfonamide N,N-dimethyl, piperidine-carbonyl, 1-methylpyrazole N/A N/A Combines sulfonamide (solubility), piperidine (basic center), pyrazole (heterocyclic binding)
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide Pyridinesulfonamide Phenylcarbamoyl (urea), piperazine, phenyl 154–156°C 73% Piperazine (enhanced basicity), urea moiety (hydrogen bonding potential)
N-Carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide Benzenesulfonamide Carbamimidoyl (guanidine), pyrazolylidene-methylamino 113.9°C 90% Guanidine group (high basicity), conjugated pyrazole system (potential fluorescence)
3-Methoxy-N,N-dimethyl-4-(2-(1-methyl-1H-pyrrolo[3,2-c]pyridin-6-ylamino)benzamide Benzamide Pyrrolopyridine, methoxy, pyrazole N/A N/A Pyrrolopyridine (rigid aromatic system), benzamide (hydrogen bonding)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide Fluorinated chromen, pyrazolo-pyrimidine, methyl 175–178°C 28% Fluorine atoms (metabolic stability), chromen (planar hydrophobic core)

Key Observations:

Structural Diversity in Sulfonamide Analogs: The target compound’s piperidine-pyrazole motif distinguishes it from ’s pyridinesulfonamide with piperazine and ’s carbamimidoyl-pyrazole derivative. The absence of fluorine atoms in the target compound contrasts with ’s fluorinated chromen-sulfonamide, which likely enhances metabolic stability and target affinity .

Synthetic Yields and Routes: The carbamimidoyl derivative () achieved a high yield (90%) via hydrazine-mediated cyclization, suggesting efficient methods for pyrazole-linked sulfonamides .

Pharmacological Implications: The pyrazole moiety in the target compound is shared with and , which are associated with antimicrobial and kinase inhibition activities, respectively .

Physical Properties :

  • Melting points vary significantly: ’s compound (154–156°C) vs. ’s (113.9°C), reflecting differences in crystallinity influenced by substituents like urea () vs. carbamimidoyl () .

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